1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
説明
1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-chloro-6-fluorophenylmethyl group at the N1 position and a 2-(trifluoromethyl)phenyl carboxamide moiety at the C3 position. The compound’s structure combines halogenated aromatic systems (chlorine and fluorine) and a trifluoromethyl group, which are common in medicinal chemistry for enhancing metabolic stability, lipophilicity, and target binding affinity.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-15-5-3-6-16(22)13(15)11-27-10-12(8-9-18(27)28)19(29)26-17-7-2-1-4-14(17)20(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGHWSLRVPLCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dihydropyridine ring
- Substituents :
- A 2-chloro-6-fluorophenyl group
- A trifluoromethylphenyl group
- A carboxamide functional group
This unique combination of substituents is hypothesized to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Research suggests that the presence of fluorine and chlorine atoms enhances lipophilicity, facilitating better membrane permeability and receptor binding affinity .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related dihydropyridine compounds. For instance:
- In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
- Mechanism : The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Anticancer Activity
The dihydropyridine derivatives have been explored for their anticancer potential:
- Cell Lines Tested : The compound showed cytotoxic effects on various cancer cell lines (e.g., MCF7, HCT116).
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 4.18 |
| HCT116 | 1.18 |
| PC3 | 1.38 |
These results indicate a promising role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus. The results indicated a substantial reduction in biofilm formation compared to control groups, highlighting its potential use in treating biofilm-associated infections .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against a panel of cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
類似化合物との比較
Structural Analogues of Dihydropyridine Carboxamides
Table 1: Key Structural Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and the analog from increases lipophilicity compared to the 3-methylphenyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility .
The chlorine at C5 in ’s compound introduces steric and electronic effects absent in the target compound, which could influence binding specificity.
Pyridazine vs. Dihydropyridine Derivatives
Table 2: Heterocyclic Core Comparison
Key Observations:
Heterocycle Impact: Pyridazine (a six-membered ring with two adjacent nitrogen atoms) in ’s compound offers distinct electronic and geometric properties compared to dihydropyridine. The pyridazine’s increased nitrogen content may enhance polarity and hydrogen-bonding capacity but reduce planarity, affecting π-π stacking interactions.
Substituent Synergy :
- Both the target compound and ’s analog use trifluoromethyl groups, but their positions (C4 in pyridazine vs. C3 in dihydropyridine) alter steric and electronic environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
